molecular formula C22H15F3N2O3S B4720377 METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE

Cat. No.: B4720377
M. Wt: 444.4 g/mol
InChI Key: NYTJMMXZDLJREY-UHFFFAOYSA-N
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Description

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE typically involves multiple steps, including the formation of the benzo[h]isoquinoline core, introduction of the trifluoromethyl and cyano groups, and the final esterification to form the furoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyano group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl benzo[h]isoquinolines and cyano-substituted furoates.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-[[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3S/c1-29-21(28)17-9-7-13(30-17)11-31-20-16(10-26)15-8-6-12-4-2-3-5-14(12)18(15)19(27-20)22(23,24)25/h2-5,7,9H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTJMMXZDLJREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=C3C(=C2C#N)CCC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 4
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 5
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE
Reactant of Route 6
METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]ISOQUINOLIN-3-YL]SULFANYL}METHYL)-2-FUROATE

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